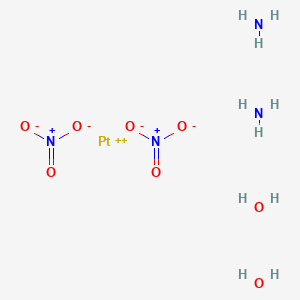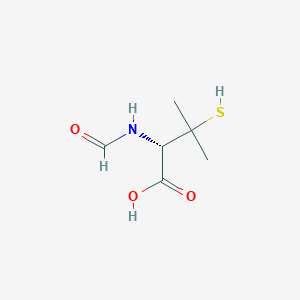
3-Aminocrotonic acid
概要
説明
3-Aminocrotonic acid, also known as Methyl 3-aminocrotonate, is a chemical compound used in laboratory settings . It is also referred to as 3-Amino-2-butenoic Acid Methyl Ester .
Synthesis Analysis
One method of synthesizing 3-Aminocrotonic acid involves the three-component condensation of phenylglyoxal, acid 2, and 3-aminocrotonic acid ethyl ester by heating under reflux in EtOH .Molecular Structure Analysis
The molecular formula of 3-Aminocrotonic acid is C5H9NO2, and it has a molecular weight of 115.13 .Physical And Chemical Properties Analysis
3-Aminocrotonic acid is a solid at 20 degrees Celsius . It has a melting point of 81-83 degrees Celsius and a density of 1.1808 (rough estimate) . It is insoluble in water .科学的研究の応用
Synthesis of Amino Acids
3-Aminocrotonic acid has been utilized in the synthesis of various amino acids. For instance, a three-step synthesis method has been developed to produce 4-amino-3-hydroxybutyric acid from crotonic acid, a process that involves the conversion of 4-bromocrotonic acid into 4-aminocrotonic acid (Pinza & Pifferi, 1978). Additionally, 3-aminocrotonic acid has been used in the creation of substituted enamine derivatives of crotonic acid (Papoutsis, Spyroudis, & Varvoglis, 1998).
Neurochemistry Research
In neurochemistry, 3-aminocrotonic acid has been studied as an analogue of the neurotransmitter GABA. Research suggests that trans-4-aminocrotonic acid acts like GABA across a range of macromolecules, including receptors and transporters (Johnston et al., 1975), and has been used in molecular modelling of ionotropic GABA receptors (Johnston, 2016).
Synthesis of 3-Aminoquinolines
3-Aminocrotonic acid has been employed in the synthesis of 3-aminoquinolines, which are useful in the creation of various carboxylic acid derivatives (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Spectroscopy and Isomerism Studies
Studies on the isomerism and infrared and nuclear magnetic resonance absorption of 3-aminocrotonic esters have been conducted, providing insights into the structural properties and conformational isomers of these compounds (Sánchez, Valle, & Bellanato, 1973).
Polymer Science
3-Aminocrotonic acid derivatives have been explored in the preparation and characterization of novel polymeric betaines. These studies include investigations into the kinetics, mechanism of formation, and the physico-chemical properties of linear and crosslinked polybetaines (Kudaibergenov, Bimendina, & Yashkarova, 2007).
Environmental Applications
Modified magnetic nanoparticles using derivatives of crotonic acid, including 3-aminocrotonic acid, have been developed for the effective removal of heavy metal ions from aqueous solutions (Ge, Li, Ye, & Zhao, 2012).
Safety and Hazards
特性
IUPAC Name |
(Z)-3-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYVZLTGQVOPX-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocrotonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions 3-Aminocrotonic acid derivatives are known to participate in?
A1: 3-Aminocrotonic acid derivatives readily engage in Michael addition reactions with electrophilic alkenes like maleimides. [, ] This addition is followed by a rearrangement to form pyrrolinone derivatives. [] Additionally, these derivatives can further react with another molecule of maleimide at elevated temperatures. []
Q2: How does the structure of 3-Aminocrotonic acid derivatives influence their reactivity?
A2: The presence of the enamine moiety in 3-Aminocrotonic acid derivatives makes them excellent nucleophiles in Michael addition reactions. [] Furthermore, the resulting succinimid derivatives, formed after the initial addition, can undergo thermal rearrangement to form more stable pyrrolinone structures. []
Q3: What are the potential applications of polymers derived from 3-Aminocrotonic acid?
A3: Researchers have successfully synthesized cross-linked polymers by reacting dimaleimides with bis(3-aminocrotonic acid) esters, amides, or nitriles. [] These polymers have potential applications in various fields due to their unique properties, which can be further tailored by modifying the starting materials. []
Q4: Can you illustrate the use of 3-Aminocrotonic acid derivatives in medicinal chemistry?
A4: Researchers synthesized a series of 1,4-dihydropyridine derivatives, potent calcium channel blockers, utilizing 3-aminocrotonic acid esters as starting materials. [] Specifically, the study focused on synthesizing asymmetrically substituted derivatives and evaluating their pharmacological activity, such as coronary vasodilation and antihypertensive activity. []
Q5: Are there analytical techniques used to study the photochemical behavior of 3-Aminocrotonic acid derivatives?
A5: While the provided abstracts don't delve into specific techniques, one abstract mentions investigating the influence of ultraviolet light on 3-Aminocrotonic acid ethyl ester and its N-substituted derivatives using spectral evidence. [] This suggests the application of UV-Vis spectroscopy to understand potential photoinduced hydrogen transfer reactions.
Q6: What makes 3-Aminocrotonic acid derivatives attractive building blocks for synthesizing heterocyclic compounds?
A6: The abstracts highlight the use of 3-Aminocrotonic acid derivatives in synthesizing various heterocyclic systems, including pyrrolinones [], 1,4-dihydropyridines [], and potentially others. [, ] This versatility stems from the molecule's structure, allowing it to participate in ring-forming reactions, leading to diverse heterocyclic scaffolds valuable in medicinal chemistry and material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



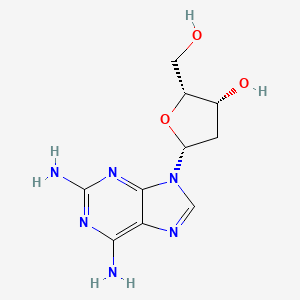
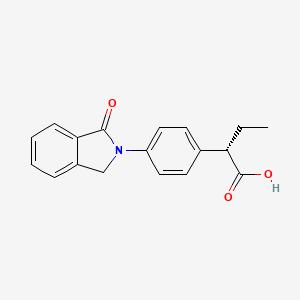

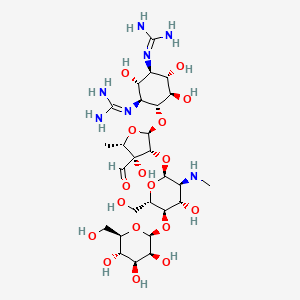

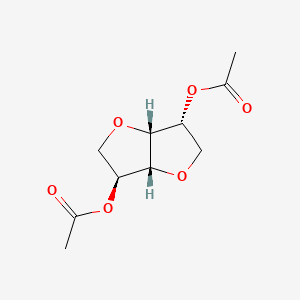
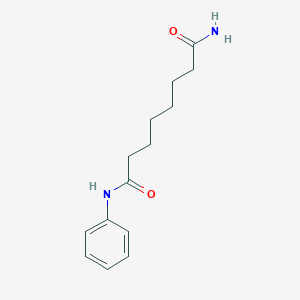
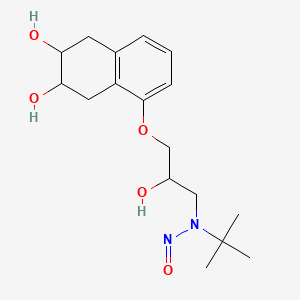
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)
